molecular formula C11H12ClN3 B6596866 (2-phenylpyrimidin-5-yl)methanamine hydrochloride CAS No. 1803606-56-5

(2-phenylpyrimidin-5-yl)methanamine hydrochloride

Cat. No. B6596866
CAS RN: 1803606-56-5
M. Wt: 221.68 g/mol
InChI Key: YPFSWJMDNCOTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenylpyrimidin-5-yl)methanamine hydrochloride, also known as PPMA HCl, is a chemical compound that is used in a variety of scientific and laboratory experiments. It is an organic compound with a molecular formula of C7H11ClN2 and is a white, crystalline solid. PPMA HCl is a member of the pyrimidine family of compounds and is known for its versatile applications in scientific research.

Scientific Research Applications

(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is used in a variety of scientific research applications. It is commonly used in the study of enzyme activity, as it has been found to be a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl has also been used in the study of membrane proteins, as it has been found to be a potent inhibitor of the sodium-potassium ATPase pump. Additionally, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl has been used in the study of the effects of drugs on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter.

Mechanism of Action

The mechanism of action of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is not fully understood. However, it is thought to act as a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. It is also thought to act as an inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Additionally, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is thought to act as an inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl are not fully understood. However, it has been found to be a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. Additionally, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl has been found to be a potent inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Furthermore, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl has been found to be a potent inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl in laboratory experiments is its versatility. It is a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase, and is also a potent inhibitor of the sodium-potassium ATPase pump and the dopamine transporter. Additionally, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is relatively easy to synthesize, with yields of up to 90% being reported.
The main limitation of using (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl in laboratory experiments is its toxicity. (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is toxic and should be handled with care. Additionally, (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is not very stable and should be stored in a cool, dry place.

Future Directions

The future directions for (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl are numerous. One potential direction is to further study its effects on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter. Additionally, further research could be conducted on the synthesis of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl, as there are still many potential methods that have yet to be explored. Finally, further research could be conducted on the biochemical and physiological effects of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl, as its effects on the body are still not fully understood.

Synthesis Methods

(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl can be synthesized through a variety of methods. One of the most common methods for synthesizing (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is by reacting 2-chloropyrimidine with an amine, such as methylamine. This reaction yields the desired product, as well as a byproduct of hydrochloric acid. The yield of this reaction is typically high, with yields of up to 90% being reported. Other methods of synthesis include the condensation of pyrimidine and formaldehyde, as well as the reaction of 2-chloropyrimidine with formaldehyde.

properties

IUPAC Name

(2-phenylpyrimidin-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFSWJMDNCOTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylpyrimidin-5-yl)methanamine hydrochloride

CAS RN

1803606-56-5
Record name 5-Pyrimidinemethanamine, 2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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